Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate is an organic compound belonging to the class of esters It is characterized by the presence of a heptanoate chain with a 2,4-dimethoxyphenyl group and a keto group at the seventh position
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate” might also interact with multiple targets in the body.
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Related compounds have been found to possess various biological activities, suggesting that they may interact with a variety of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products
Oxidation: 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid.
Reduction: 7-(2,4-Dimethoxyphenyl)-7-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate can be compared with other similar compounds such as:
Ethyl 7-(2,4-dimethoxyphenyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a keto group.
Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Properties
IUPAC Name |
ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-11-10-13(20-2)12-16(14)21-3/h10-12H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGHKLILYFOSPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645814 |
Source
|
Record name | Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-20-8 |
Source
|
Record name | Ethyl 2,4-dimethoxy-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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